molecular formula C21H19FN4O2 B2354859 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-56-9

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2354859
CAS No.: 899985-56-9
M. Wt: 378.407
InChI Key: FMLAGXHBZYZOIY-UHFFFAOYSA-N
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Description

“3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity . The molecule also contains a morpholinopyridazin group, which is a heterocyclic compound that may contribute to its potential biological activities .


Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds are typically synthesized through nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the required conditions for each step.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the connectivity of atoms in the molecule and the presence of specific functional groups.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the aromatic ring might undergo electrophilic aromatic substitution. The morpholine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would depend on the molecular structure and the functional groups present. For instance, the presence of the polar amide group might enhance solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Crystal Structure Analysis

  • The crystal structures of some N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-fluorobenzamide derivative, have been reported, which is relevant to understanding the chemical's structure and potential applications (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Polymorphism and Crystal Disorder

  • 3-Fluoro-N-(3-fluorophenyl)benzamide has been studied for its concomitant polymorphism due to disorder in the crystal structure, highlighting the physical properties and potential applications of similar compounds (Chopra & Row, 2008).

Antimicrobial and Antifungal Activities

  • Novel fluorine-containing compounds, including derivatives similar to the chemical , have been synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013).

Potential Anti-HIV and CDK2 Inhibition

  • Fluorine substituted 1,2,4-triazinones, related in structure, have been synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors, indicating the potential of similar compounds in antiviral and anticancer therapies (Makki, Abdel-Rahman, & Khan, 2014).

Microbial Activities of Derivatives

  • Newly synthesized fluorinated Morpholine containing benzamide derivatives have shown potent antifungal and antibacterial activity, which could be relevant for the chemical (Patharia, Raut, Dhotre, & Pathan, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on its structure, it might interact with enzymes or receptors in the body through hydrogen bonding, dipole-dipole interactions, or hydrophobic effects .

Properties

IUPAC Name

3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLAGXHBZYZOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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